[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid
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Overview
Description
[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a thiophene ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylpiperazine with thiophene-2-acetic acid under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: can be compared with other similar compounds, such as:
4-(4-Chloro-phenyl)-piperazin-1-YL derivatives: These compounds share the piperazine ring and 4-chlorophenyl group but differ in other substituents.
Thiophene-2-YL-acetic acid derivatives: These compounds have the thiophene ring and acetic acid moiety but vary in other functional groups.
Piperazine-based compounds: These include a wide range of molecules with the piperazine core structure, used in various applications.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
885276-92-6 |
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Molecular Formula |
C16H17ClN2O2S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C16H17ClN2O2S/c17-12-3-5-13(6-4-12)18-7-9-19(10-8-18)15(16(20)21)14-2-1-11-22-14/h1-6,11,15H,7-10H2,(H,20,21) |
InChI Key |
PUJBHYQUJTXDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
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